molecular formula C15H12ClN3OS B4494875 N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

Cat. No.: B4494875
M. Wt: 317.8 g/mol
InChI Key: XIKPICUYHOWABF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a synthetic organic compound that features a chlorophenyl group, a pyrrole ring, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.

    Introduction of the Pyrrole Ring: Via a cyclization reaction involving an appropriate precursor.

    Attachment of the Chlorophenyl Group: Through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions could target the thiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Possible applications in materials science or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological activities or chemical reactivity compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-11-4-3-5-12(8-11)18-14(20)9-13-10-17-15(21-13)19-6-1-2-7-19/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKPICUYHOWABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
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N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
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N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
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N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
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N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
Reactant of Route 6
N-(3-chlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide

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